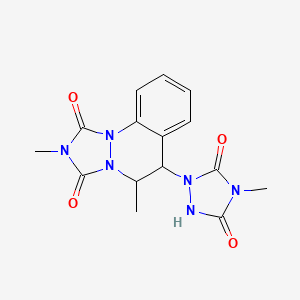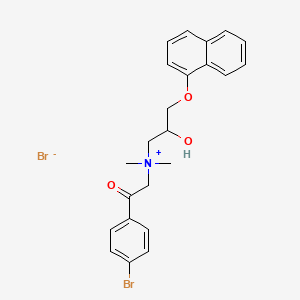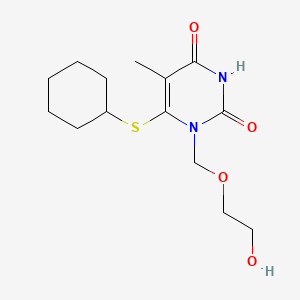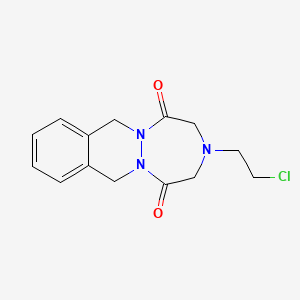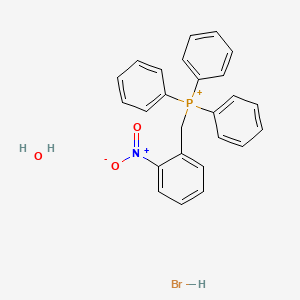
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a nitrophenyl group attached to a methyl-triphenylphosphanium moiety, with the addition of hydrate and hydrobromide components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide typically involves the reaction of (2-nitrophenyl)methyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonium salts.
Scientific Research Applications
Chemistry
In chemistry, (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of other phosphonium salts and related compounds.
Biology
In biological research, this compound is used in studies involving cellular signaling pathways and enzyme inhibition. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triphenylphosphanium moiety can interact with various enzymes and proteins. These interactions can modulate cellular signaling pathways and influence biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Nitrophenyl)methyl-triphenylphosphanium chloride
- (2-Nitrophenyl)methyl-triphenylphosphanium bromide
- (2-Nitrophenyl)methyl-triphenylphosphanium iodide
Uniqueness
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is unique due to the presence of the hydrate and hydrobromide components. These additional components can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C25H24BrNO3P+ |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
(2-nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide |
InChI |
InChI=1S/C25H21NO2P.BrH.H2O/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;; |
InChI Key |
UNGMSIJQPDEGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



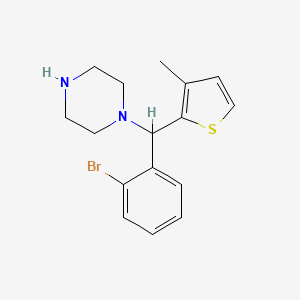
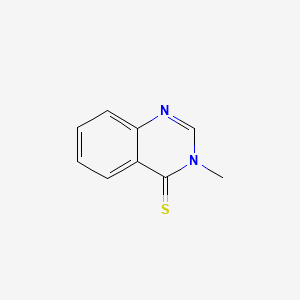

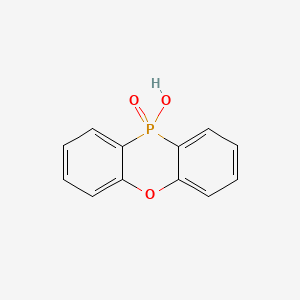
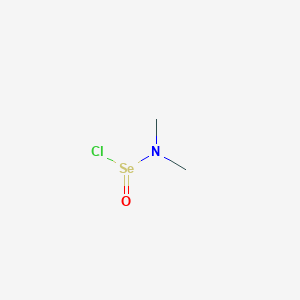
![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)
![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)
